

Application Notes and Protocols for In-Vitro Studies of CTX-712

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Compound of Interest		
Compound Name:	CTX-712	
Cat. No.:	B10831987	Get Quote

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Introduction

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective paninhibitor of CDC2-like kinases (CLKs).[1][2] CLKs are key regulators of the RNA splicing process, and their inhibition by CTX-712 leads to aberrant splicing, accumulation of mis-spliced RNA, and subsequent cancer cell death.[1][2] These application notes provide detailed protocols for in-vitro studies of CTX-712, focusing on its dosage for cell line studies, and methodologies for key experiments to assess its efficacy and mechanism of action.

Mechanism of Action

CTX-712 exerts its anti-tumor effects by inhibiting the phosphorylation of serine/arginine-rich (SR) proteins.[1] SR proteins are essential splicing factors that, when phosphorylated by CLKs, facilitate the recognition and selection of exons during pre-mRNA splicing. By inhibiting CLKs, **CTX-712** prevents this phosphorylation, leading to exon skipping and the production of aberrant mRNA transcripts. This disruption of normal RNA processing induces cellular stress and apoptosis in cancer cells.

Data Presentation: CTX-712 IC50 Values in Cancer Cell Lines

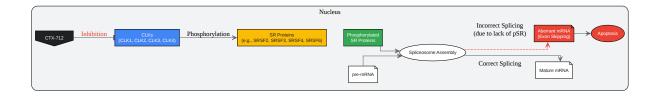


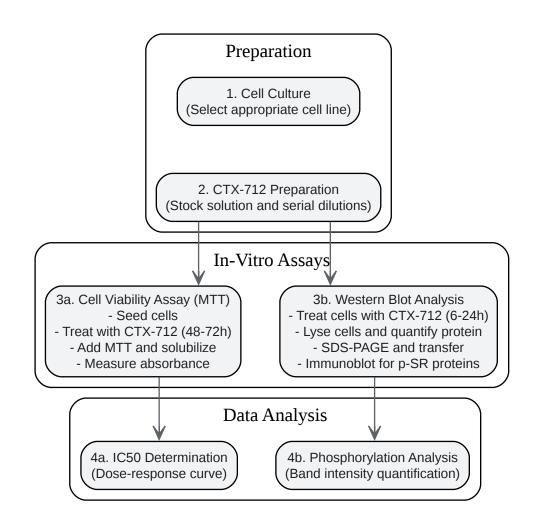
The following table summarizes the half-maximal inhibitory concentration (IC50) values of **CTX-712** in various human cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell Line	Cancer Type	IC50 (μM)
MV-4-11	Acute Myeloid Leukemia	0.036[3][4]
Primary AML Cells	Acute Myeloid Leukemia	0.078 (average)[3][4]
K562	Chronic Myeloid Leukemia	0.15[3][4]
THP1	Acute Monocytic Leukemia	Not explicitly quantified, but showed strong inhibition of SR protein phosphorylation[5][6]
NCI-H1048	Small Cell Lung Cancer	IC50 for p-SRSF4 and p- SRSF6 were 45.5 nM and 116.1 nM, respectively[7]
HCT-116	Colorectal Carcinoma	Not explicitly quantified, but used in studies demonstrating the role of SR proteins in regulating CLK1 splice variants[8]

Signaling Pathway Diagram







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